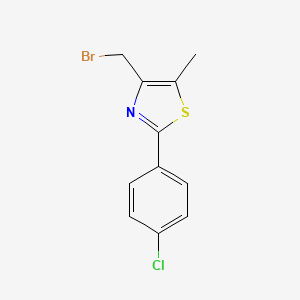

4-(Bromomethyl)-2-(4-chlorophenyl)-5-methyl-1,3-thiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

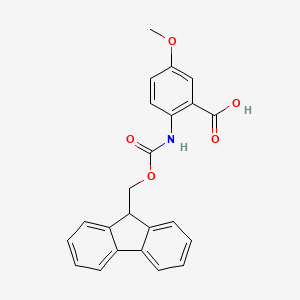

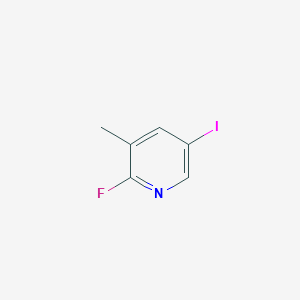

The compound "4-(Bromomethyl)-2-(4-chlorophenyl)-5-methyl-1,3-thiazole" is a thiazole derivative, which is a class of heterocyclic compounds featuring a sulfur atom and a nitrogen atom in a five-membered ring. Thiazole derivatives are known for their diverse biological activities and have been studied for their potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of thiazole derivatives can involve various strategies, including bromination and cycloaddition reactions. For instance, the synthesis of a related compound, 4-(Bromomethyl)-5-(dibromomethyl)thiazole, was achieved by bromination of 4,5-dimethylthiazole with N-bromosuccinimide (NBS) in the presence of azobisisobutyronitrile (AIBN) as a radical initiator . This method could potentially be adapted for the synthesis of "4-(Bromomethyl)-2-(4-chlorophenyl)-5-methyl-1,3-thiazole" by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often characterized using spectroscopic techniques and X-ray crystallography. For example, the crystal and molecular structure of a similar compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was determined using single-crystal X-ray diffraction, which revealed its orthorhombic space group and unit cell parameters . Density functional theory (DFT) calculations can also provide insights into the electronic properties, such as the frontier molecular orbitals and molecular electrostatic potential maps .

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions, including cycloadditions, which are useful for creating complex molecular architectures. The trapping of thiazole intermediates with dienophiles can lead to the formation of diverse heterocyclic compounds . Additionally, the reactivity of the bromomethyl group in thiazole derivatives can be exploited for further functionalization through nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of halogen atoms, like chlorine and bromine, can significantly affect these properties. The anti-inflammatory and analgesic activities of some 2-amino-4-(4-chlorophenyl) thiazole derivatives have been reported, indicating the potential pharmacological relevance of these compounds . The antimicrobial activity of related compounds has also been evaluated, suggesting their utility in the development of new therapeutic agents .

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Applications

- Synthesis and Anti-Inflammatory Activities : The compound has been used in the synthesis of new substituted 2-amino-4-(4-chlorophenyl) thiazole-5-acetic acids and esters, showing good anti-inflammatory and analgesic activities (Attimarad & Bagavant, 1999).

- Antiviral Applications : Derivatives of the compound have been synthesized and tested against yellow fever virus, with some showing improved antiviral potencies and metabolic stabilities (Mayhoub, Khaliq, Kuhn, & Cushman, 2011).

Chemical Synthesis and Characterization

- Regioselective Halogenation : The compound has been used in regioselective halogenation methods to obtain 4-halomethyl-5-methyl-2-aryl-1,3-thiazoles, offering an efficient method for synthesis (Yamane, Mitsudera, & Shundoh, 2004).

- Organic Ionic Liquids : Thiazolium-ion-based organic ionic liquids have been created using 4- and 5-methyl thiazole derivatives, promoting benzoin condensation in organic synthesis (Davis & Forrester, 1999).

Material Science and Corrosion Inhibition

- Corrosion Inhibition : 2-amino-4-(4-chlorophenyl)-thiazole, a related compound, has been studied for its corrosion inhibition performances against iron, using quantum chemical parameters and molecular dynamics simulations (Kaya et al., 2016).

Zukünftige Richtungen

Future research could focus on elucidating the synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties of “4-(Bromomethyl)-2-(4-chlorophenyl)-5-methyl-1,3-thiazole”. This would provide valuable information for potential applications of this compound .

Eigenschaften

IUPAC Name |

4-(bromomethyl)-2-(4-chlorophenyl)-5-methyl-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrClNS/c1-7-10(6-12)14-11(15-7)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHPHJXBYQLPTAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C2=CC=C(C=C2)Cl)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrClNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90627306 |

Source

|

| Record name | 4-(Bromomethyl)-2-(4-chlorophenyl)-5-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Bromomethyl)-2-(4-chlorophenyl)-5-methyl-1,3-thiazole | |

CAS RN |

113264-72-5 |

Source

|

| Record name | 4-(Bromomethyl)-2-(4-chlorophenyl)-5-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline-9-carbaldehyde](/img/structure/B1322541.png)

![4-[(4-Fluorophenyl)methyl]aniline](/img/structure/B1322542.png)

![3-nitro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B1322550.png)